molecular formula C10H8BrN B180838 7-Bromonaphthalen-1-amine CAS No. 136924-78-2

7-Bromonaphthalen-1-amine

Cat. No.: B180838
CAS No.: 136924-78-2
M. Wt: 222.08 g/mol
InChI Key: MOCBIPDSFWDYOJ-UHFFFAOYSA-N
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Description

7-Bromonaphthalen-1-amine is an organic compound with the molecular formula C10H8BrN. It is a derivative of naphthalene, where a bromine atom is substituted at the 7th position and an amine group at the 1st position. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromonaphthalen-1-amine typically involves the bromination of naphthalen-1-amine. One common method is the reaction of naphthalen-1-amine with bromine in the presence of a solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 7th position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amine group in this compound can be oxidized to form nitro or nitroso derivatives under specific conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

  • Substituted naphthalenes
  • Nitro or nitroso derivatives
  • Reduced amines

Scientific Research Applications

7-Bromonaphthalen-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its aromatic structure.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Bromonaphthalen-1-amine involves its interaction with molecular targets through its bromine and amine functional groups. The bromine atom can participate in halogen bonding, while the amine group can form hydrogen bonds or act as a nucleophile in various reactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

  • 7-Bromonaphthalen-2-amine
  • 1-Bromo-2-naphthylamine
  • 4-Bromonaphthalen-1-amine

Comparison: 7-Bromonaphthalen-1-amine is unique due to the specific positioning of the bromine and amine groups, which imparts distinct reactivity and properties compared to its isomers and analogs. For instance, 7-Bromonaphthalen-2-amine has the bromine and amine groups at different positions, leading to variations in its chemical behavior and applications.

Properties

IUPAC Name

7-bromonaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCBIPDSFWDYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Br)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623719
Record name 7-Bromonaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136924-78-2
Record name 7-Bromonaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromonaphthalen-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of iron powder (1.66 g) in 25 ml water and 25% HCL (1.7 ml) was added 2-bromo-8-nitro-naphthalene (2.15 g, 8.5 mmol) and the reaction mixture was refluxed for 2 hours. The aqueous phase was extracted with ethyl acetate to give the crude product. Chromatography on silica gel (hexane/ethyl acetate 1/9 to 2/3) afforded 1.17 g (62%) of the product as brown oil. MS: m/e=222.2 (M+).
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.66 g
Type
catalyst
Reaction Step Two
Yield
62%

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